molecular formula C20H21NO5S B2531875 Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate CAS No. 1448045-20-2

Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2531875
CAS No.: 1448045-20-2
M. Wt: 387.45
InChI Key: XLGCQRIGMKXQRI-UHFFFAOYSA-N
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Description

Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylsulfonyl group. The final step involves esterification to form the methyl benzoate derivative. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate: shares similarities with other sulfonyl-containing compounds and pyrrolidine derivatives.

    Phenylsulfonyl derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Pyrrolidine derivatives: Known for their diverse pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-(benzenesulfonylmethyl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-26-20(23)16-11-9-15(10-12-16)19(22)21-13-5-6-17(21)14-27(24,25)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCQRIGMKXQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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